Lipophilicity (XLogP3-AA) Comparison with Leucine and Valine Analogs
The lipophilicity of N-Benzyl L-isoleucinamide, as measured by its computed partition coefficient (XLogP3-AA), differentiates it from its closest structural analogs. The sec-butyl side chain of the isoleucine derivative confers an XLogP3-AA value of 2.8, which is intermediate between the more lipophilic leucine analog (N-Benzyl L-leucinamide, XLogP3-AA = 3.1) and the less lipophilic valine analog (N-Benzyl L-valinamide, XLogP3-AA = 2.5) [1]. This quantification is derived from the standardized PubChem computational model [1].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | N-Benzyl L-leucinamide (XLogP3-AA = 3.1); N-Benzyl L-valinamide (XLogP3-AA = 2.5) |
| Quantified Difference | ΔXLogP3-AA = -0.3 vs. leucine analog; ΔXLogP3-AA = +0.3 vs. valine analog |
| Conditions | Computed property using the XLogP3-AA algorithm (PubChem) |
Why This Matters
Lipophilicity is a key determinant of a compound's solubility, membrane permeability, and potential for non-specific binding; selecting the correct analog ensures consistency in assays sensitive to these properties, such as cell-based permeability studies or chromatographic method development.
- [1] PubChem. (2025). Computed Properties by XLogP3-AA for (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide (CID 22648967), N-Benzyl-L-leucinamide (CID 2736642), and N-Benzyl-L-valinamide (CID 2736643). National Center for Biotechnology Information. View Source
